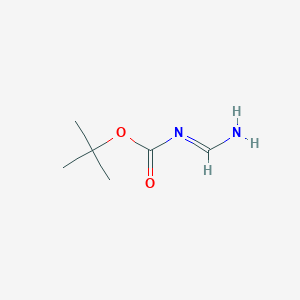
tert-butyl N-carboximidoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-carboximidoylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-carboximidoylcarbamate typically involves the reaction of tert-butylamine with a suitable carbonyl compound. One common method is the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . This reaction proceeds smoothly at room temperature and yields the desired product in good yields.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-carboximidoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-carboximidoylcarbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules .
Biology: The compound has been investigated for its potential use in the development of enzyme inhibitors and other biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a promising candidate for drug discovery .
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases. Research is ongoing to explore their efficacy and safety in clinical settings .
Industry: In the materials science field, this compound is used as a precursor for the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of tert-butyl N-carboximidoylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme and prevent substrate binding .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-chloro-N-sodio-carbamate
Comparison: Compared to similar compounds, it offers greater versatility in synthetic applications and has shown promising results in biological and medicinal research .
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
tert-butyl (NE)-N-(aminomethylidene)carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)10-5(9)8-4-7/h4H,1-3H3,(H2,7,8,9) |
Clé InChI |
KGIHCIDSTZOVOV-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C/N |
SMILES canonique |
CC(C)(C)OC(=O)N=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


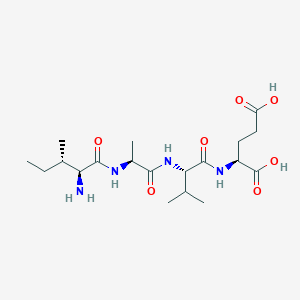
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
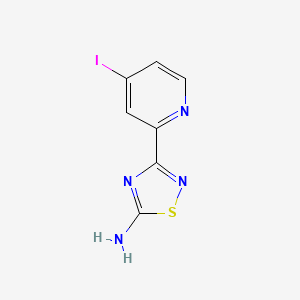
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
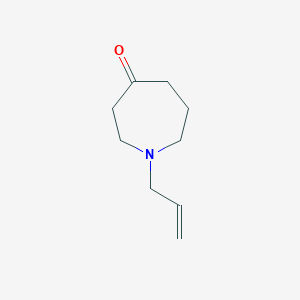
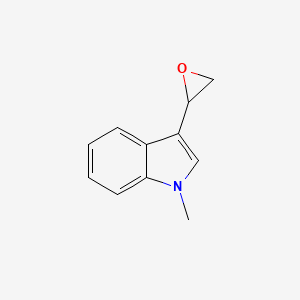
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)
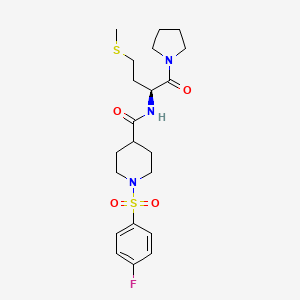
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)

![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)

